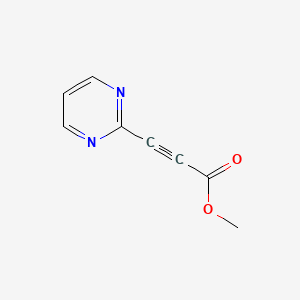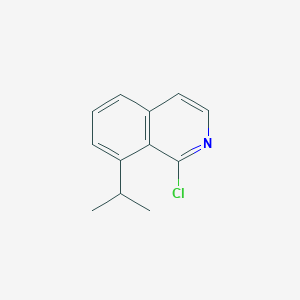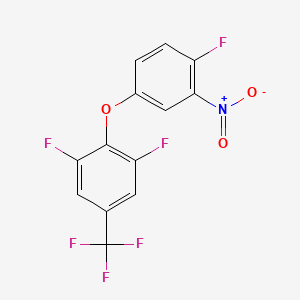![molecular formula C12H13N5O4 B15291377 (2R,3R,4R,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol](/img/structure/B15291377.png)
(2R,3R,4R,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4R,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxymethyl group and an imidazo[2,1-f]purin ring system. Its distinct configuration and functional groups make it a subject of interest in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the imidazo[2,1-f]purin ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4R,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the imidazo[2,1-f]purin ring system.
Substitution: Functional groups on the ring system can be substituted with other groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield formyl or carboxyl derivatives, while substitution reactions can introduce a wide range of functional groups onto the imidazo[2,1-f]purin ring system.
Scientific Research Applications
Chemistry
In chemistry, (2R,3R,4R,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biomolecules. Its ability to form hydrogen bonds and participate in various biochemical pathways makes it a valuable tool for understanding molecular biology and biochemistry.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and functional groups make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of (2R,3R,4R,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol involves its interaction with specific molecular targets. The hydroxymethyl group and the imidazo[2,1-f]purin ring system allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[2,1-f]purin derivatives and molecules with hydroxymethyl groups. Examples include:
- (2R,3R,4R,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol analogs with different substituents on the ring system.
- Other purine derivatives with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific configuration and the combination of functional groups. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C12H13N5O4 |
|---|---|
Molecular Weight |
291.26 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol |
InChI |
InChI=1S/C12H13N5O4/c18-3-6-8(19)9(20)12(21-6)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17/h1-2,4-6,8-9,12,18-20H,3H2/t6-,8+,9-,12-/m1/s1 |
InChI Key |
LRPBXXZUPUBCAP-IQEPQDSISA-N |
Isomeric SMILES |
C1=CN2C=NC3=C(C2=N1)N=CN3[C@H]4[C@@H]([C@H]([C@H](O4)CO)O)O |
Canonical SMILES |
C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


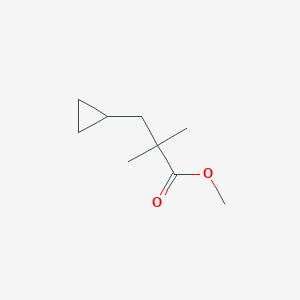
![2,2,2-Trifluoro-1-{2-[(hydroxymethyl)amino]cyclopent-1-en-1-yl}ethan-1-one](/img/structure/B15291295.png)
![Maprotiline Hydrochloride Imp. B (EP); Maprotiline Imp. B (EP); 3-(9,10-Ethanoanthracen-9(10H)-yl)-N-[3-(9,10-ethanoanthracen-9(10H)-yl)propyl]-N-methylpropan-1-amine Hydrochloride; Maprotiline Hydrochloride Imp. B (EP) as Hydrochloride; Maprotiline Hydrochloride Impurity B as Hydrochloride; Maprotiline Impurity B as Hydrochloride](/img/structure/B15291314.png)
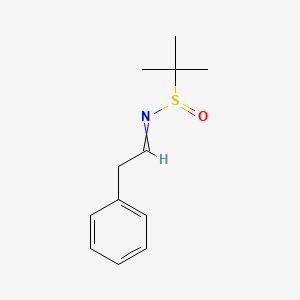


![(Z)-2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-N'-hydroxyacetimidamide](/img/structure/B15291344.png)
![1-Isopropyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B15291346.png)

